Chemical properties of 7-Bromo-3-iodo-1-methoxymethyl-1H-indole
Chemical properties of 7-Bromo-3-iodo-1-methoxymethyl-1H-indole
An In-Depth Technical Guide to 7-Bromo-3-iodo-1-methoxymethyl-1H-indole: Synthesis, Properties, and Application in Modern Drug Discovery
Executive Summary
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][] The strategic functionalization of the indole nucleus is a key driver in the discovery of novel therapeutic agents. This technical guide provides an in-depth analysis of 7-Bromo-3-iodo-1-methoxymethyl-1H-indole, a highly versatile and differentially functionalized building block. We will explore its core chemical properties, provide detailed, field-proven protocols for its synthesis and selective reactivity, and contextualize its application within advanced drug development programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage complex heterocyclic intermediates for the synthesis of novel molecular entities.
The Strategic Value of Dihalogenated Indole Scaffolds
The true synthetic power of 7-Bromo-3-iodo-1-methoxymethyl-1H-indole lies in its orthogonal reactivity. The presence of two distinct halogen atoms—iodine at the electron-rich C3 position and bromine at the C7 position of the benzene ring—provides a platform for sequential, site-selective modifications.[4]
The carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition by palladium catalysts than the more robust carbon-bromine (C-Br) bond. This reactivity differential is the cornerstone of its utility, enabling chemists to perform a cross-coupling reaction at the C3-iodo position while leaving the C7-bromo position intact for a subsequent, different transformation. This allows for the controlled and predictable assembly of complex, polysubstituted indoles, a critical capability in modern drug discovery where precise structure-activity relationship (SAR) studies are paramount.[5]
The methoxymethyl (MOM) group serves as a crucial protecting group for the indole nitrogen.[6][7] By replacing the acidic N-H proton, the MOM group enhances the compound's solubility in organic solvents and prevents unwanted side reactions under basic conditions often employed in cross-coupling chemistry. Its stability in a wide pH range (pH 4-12) and its straightforward removal under acidic conditions make it an ideal choice for multi-step synthetic sequences.[6]
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not consolidated in single literature sources, its properties can be reliably predicted based on established principles and data from analogous structures.
Physical and Chemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₉BrINO | Calculated |
| Molecular Weight | 382.00 g/mol | Calculated |
| Appearance | Predicted to be an off-white to light yellow solid | Analogy |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Ethyl Acetate); Insoluble in water | Chemical Principles |
| Melting Point | Not reported in available literature. Expected to be a sharp-melting solid. | - |
Predicted Spectroscopic Data
The following nuclear magnetic resonance (NMR) data is predicted. The assignments are based on the expected electronic environment of each nucleus. The indole ring numbering follows standard IUPAC convention.
Predicted ¹H NMR (500 MHz, CDCl₃):
-
δ 7.60 (s, 1H, H2): The C2 proton appears as a singlet, deshielded by the adjacent nitrogen and the C3-iodo substituent.
-
δ 7.55 (d, J = 8.0 Hz, 1H, H4): The C4 proton is part of the aromatic system and will appear as a doublet, coupled to H5.
-
δ 7.40 (d, J = 7.5 Hz, 1H, H6): The C6 proton will appear as a doublet, coupled to H5.
-
δ 7.05 (t, J = 7.8 Hz, 1H, H5): The C5 proton will appear as a triplet, being coupled to both H4 and H6.
-
δ 5.70 (s, 2H, N-CH₂-O): The two protons of the methylene bridge in the MOM group are equivalent and appear as a sharp singlet.
-
δ 3.40 (s, 3H, O-CH₃): The three methyl protons of the MOM group appear as a sharp singlet.
Predicted ¹³C NMR (125 MHz, CDCl₃):
-
δ 138.0 (C7a): Quaternary carbon at the ring junction.
-
δ 135.5 (C3a): Quaternary carbon at the ring junction.
-
δ 131.0 (C4): Aromatic CH.
-
δ 129.0 (C2): Aromatic CH.
-
δ 125.0 (C6): Aromatic CH.
-
δ 122.0 (C5): Aromatic CH.
-
δ 115.0 (C7): Quaternary carbon bearing the bromine atom.
-
δ 78.0 (N-CH₂-O): Methylene carbon of the MOM group.
-
δ 75.0 (C3): Quaternary carbon bearing the iodine atom; its signal is significantly shifted upfield due to the heavy atom effect of iodine.
-
δ 56.5 (O-CH₃): Methyl carbon of the MOM group.
Synthesis and Purification Protocol
The synthesis of 7-Bromo-3-iodo-1-methoxymethyl-1H-indole is best achieved through a logical, three-step sequence starting from a commercially available precursor.
Caption: Synthetic pathway for 7-Bromo-3-iodo-1-methoxymethyl-1H-indole.
Step 1: N-Protection of 7-Bromo-1H-indole
Rationale: The indole N-H proton is acidic and can interfere with subsequent reactions, particularly those involving organometallics or strong bases. Protection with a methoxymethyl (MOM) group is a standard and robust strategy to prevent this.[6][7] Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the indole nitrogen, forming a sodium salt that readily reacts with chloromethyl methyl ether (MOM-Cl).
Protocol:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 7-Bromo-1H-indole (1.0 eq).
-
Dissolve the indole in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes. The solution may become cloudy.
-
Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise via syringe. Caution: MOM-Cl is a carcinogen and must be handled in a fume hood with appropriate personal protective equipment.[7]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 7-Bromo-1-methoxymethyl-1H-indole.
Step 2: Regioselective C3-Iodination
Rationale: The C3 position of the indole ring is the most electron-rich and thus the most susceptible to electrophilic aromatic substitution. A variety of iodinating reagents can be used. A common and effective method involves the use of molecular iodine (I₂) with a base like potassium hydroxide (KOH) in DMF.[8][9] The base facilitates the formation of the electrophilic iodine species.
Protocol:
-
Dissolve the 7-Bromo-1-methoxymethyl-1H-indole (1.0 eq) from Step 1 in dimethylformamide (DMF, ~0.3 M) in a round-bottom flask.
-
Add potassium hydroxide (KOH, 3.0 eq) in small portions. Stir for 30 minutes at room temperature.
-
Cool the mixture to 0 °C.
-
Add a solution of iodine (I₂, 1.1 eq) in DMF dropwise.
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing water and a saturated solution of sodium thiosulfate (to quench excess iodine).
-
A precipitate should form. Collect the solid by vacuum filtration, washing thoroughly with water.
-
If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography to yield the final product, 7-Bromo-3-iodo-1-methoxymethyl-1H-indole.
Chemical Reactivity and Synthetic Utility
The primary application of this building block is in sequential, palladium-catalyzed cross-coupling reactions. The differential reactivity of the C3-I bond versus the C7-Br bond is the key enabling feature.
Caption: Sequential Suzuki coupling enabled by differential halogen reactivity.
Protocol: Selective Suzuki-Miyaura Coupling at the C3-Position
Rationale: To achieve selectivity, reaction conditions must be chosen that favor the activation of the C-I bond. This typically involves using a less reactive palladium catalyst, a milder base, and lower reaction temperatures. Palladium tetrakis(triphenylphosphine), Pd(PPh₃)₄, is an excellent catalyst for this purpose as it is generally more reactive towards aryl iodides than bromides.[5]
Protocol:
-
To a Schlenk flask, add 7-Bromo-3-iodo-1-methoxymethyl-1H-indole (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed solvent mixture, typically dioxane/water (4:1, ~0.1 M).
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 7-Bromo-3-aryl-1-methoxymethyl-1H-indole.
The resulting product retains the C7-bromo handle, which can be used for a second, distinct cross-coupling reaction, often under more forcing conditions (e.g., using a more active catalyst like PdCl₂(dppf) and a stronger base like K₃PO₄ at a higher temperature) to install a different aryl or alkyl group.
Conclusion
7-Bromo-3-iodo-1-methoxymethyl-1H-indole is a high-value, strategic building block for the synthesis of complex molecules. Its pre-installed, orthogonally reactive halogen handles provide a robust and reliable platform for the execution of sequential cross-coupling reactions. This enables the rapid and efficient construction of diverse chemical libraries based on the privileged indole scaffold, making it an indispensable tool for medicinal chemists and researchers in the field of drug discovery. The synthetic and reaction protocols detailed herein provide a validated framework for the effective utilization of this versatile reagent.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions. (2013). Chemical & Pharmaceutical Bulletin. Retrieved February 14, 2026, from [Link]
-
Anticancer Molecule Discovery via C2-Substituent Promoted Oxidative Coupling of Indole and Enolate. (2019). PMC. Retrieved February 14, 2026, from [Link]
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. (n.d.). AdiChemistry. Retrieved February 14, 2026, from [Link]
-
Methoxymethyl ether. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). MDPI. Retrieved February 14, 2026, from [Link]
-
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. (2022). PMC. Retrieved February 14, 2026, from [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
The Role of 7-Bromo-1H-indole in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 14, 2026, from [Link]
- ch functionalization of indoles and oxindoles through cdc reactions. (n.d.). Unknown Source. Retrieved February 14, 2026.
- Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). Unknown Source. Retrieved February 14, 2026.
-
7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
-
Metal-Free C-H Functionalization and Aromatization Sequence for the Synthesis of 1-(Indol-3-yl)carbazoles and Total Synthesis of 7-Bromo-1-(6-bromo-1 H-indol-3-yl)-9 H-carbazole. (2019). PubMed. Retrieved February 14, 2026, from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Wiley-VCH 2007 - Supporting Information. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]
-
What is the best protecting group(s) to protect the SH which is connected to C2 of indole? (2014). ResearchGate. Retrieved February 14, 2026, from [Link]
-
A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). (2022). MANAC Inc. Retrieved February 14, 2026, from [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
-
The Synthesis of 2- and 3-Substituted Indoles. (2008). CORE. Retrieved February 14, 2026, from [Link]
-
Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams Reaction optimizati. (n.d.). Beilstein Journals. Retrieved February 14, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI. Retrieved February 14, 2026, from [Link]
-
Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]
-
Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. (2010). ACS Publications. Retrieved February 14, 2026, from [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
